Fba 185

Description

Properties

IUPAC Name |

2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O2S/c1-3-7-13-11(5-1)19-17(21-13)15-9-10-16(23-15)18-20-12-6-2-4-8-14(12)22-18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFSLKRMHPGLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(S3)C4=NC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051966 | |

| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2866-43-5, 12224-41-8 | |

| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2866-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FBA 185 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002866435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiophene-2,5-diylbis(benzoxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI(BENZOXAZOL-2-YL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104CN84X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Compound Fba 185

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fba 185, also known by its chemical name 2,2'-(2,5-thiophenediyl)bis-benzoxazole, is a heterocyclic organic compound widely recognized for its application as a fluorescent brightener. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed methodology for its synthesis. The document also elucidates the fundamental mechanism of its action as an optical brightening agent.

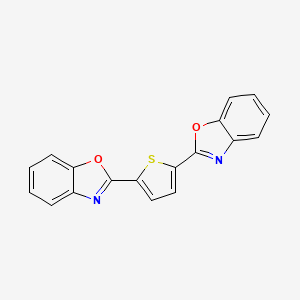

Chemical Structure and Identification

This compound is characterized by a central thiophene ring bonded to two benzoxazole moieties at the 2 and 5 positions. This conjugated system of aromatic rings is the primary determinant of its chemical and photophysical properties.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole[1]

-

Synonyms: Fluorescent Brightener 185, 2,5-Bis(2-benzoxazolyl)thiophene, Uvitex EBF[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various solvents and its suitability for different applications.

| Property | Value | Reference |

| Molecular Weight | 318.35 g/mol | [2] |

| Appearance | Slightly yellowish crystalline powder | |

| Melting Point | 216-220 °C | |

| Boiling Point | 466.4 °C at 760 mmHg | [2] |

| Density | 1.385 g/cm³ | [2] |

| Flash Point | 235.9 °C | [2] |

| Refractive Index | 1.715 | [2] |

| Vapor Pressure | 1.98E-08 mmHg at 25°C | [2] |

| Topological Polar Surface Area | 80.3 Ų | [1] |

| XLogP3-AA | 4.7 | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 2-aminophenol and thiophene-2,5-dicarboxylic acid. The following protocol is a representative method for its preparation.

Materials:

-

2-Aminophenol

-

Thiophene-2,5-dicarboxylic acid

-

Boric acid (catalyst)

-

High-boiling point inert solvent (e.g., trichlorobenzene)

-

Ethanol (for washing)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a distillation condenser, add 2-aminophenol and thiophene-2,5-dicarboxylic acid to a high-boiling point inert solvent.

-

Add a catalytic amount of boric acid to the mixture.

-

Heat the reaction mixture to a temperature of 160-260 °C with constant stirring.

-

The condensation reaction will produce water as a byproduct, which is continuously removed from the reaction mixture by distillation to drive the equilibrium towards product formation.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature, which will cause the crude this compound to precipitate.

-

Filter the crude product and wash it with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials and impurities.

-

The purified this compound is then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like chlorobenzene to obtain a product with high purity.

Mechanism of Action: Fluorescence

This compound functions as a fluorescent brightener by absorbing ultraviolet (UV) radiation and re-emitting it as visible blue light. This process, known as fluorescence, effectively masks any inherent yellowness of a material and enhances its perceived whiteness.

The underlying mechanism involves the following steps:

-

Excitation: The π-electron system of the conjugated this compound molecule absorbs photons from the UV region of the electromagnetic spectrum (typically 340-400 nm). This absorption of energy promotes electrons from the ground state (S₀) to an excited singlet state (S₁).

-

Vibrational Relaxation: The excited molecule rapidly loses some of its energy as heat through non-radiative vibrational relaxation, transitioning to the lowest vibrational level of the S₁ state.

-

Emission (Fluorescence): From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon of light. Due to the energy lost during vibrational relaxation, the emitted photon has a lower energy (longer wavelength) than the absorbed photon. For this compound, this emission occurs in the blue region of the visible spectrum (around 400-450 nm).

This emitted blue light counteracts the yellow wavelengths reflected by the substrate, resulting in a brighter and whiter appearance.

Visualizations

Synthesis Workflow of this compound

Caption: A diagram illustrating the key steps in the synthesis of this compound.

Mechanism of Fluorescence for this compound

Caption: A simplified Jablonski diagram showing the fluorescence mechanism of this compound.

References

Unraveling the Core Mechanism of Fungal Fructose-1,6-Bisphosphate Aldolase: A Technical Guide for Researchers

Absence of Specific Data on Fba185: A Focus on Fungal Fructose-1,6-Bisphosphate Aldolase (FBA)

Initial investigations for a protein specifically designated "Fba185" in publicly available scientific literature yielded no specific results. It is therefore hypothesized that "Fba185" may represent an internal laboratory designation, a novel or as-yet-unpublished protein, or a variant of a known protein class. Given the "Fba" nomenclature, this guide will focus on the well-characterized and critical fungal enzyme, Fructose-1,6-bisphosphate aldolase (FBA). This enzyme is a key player in fungal metabolism and has been implicated in pathogenesis, making it a relevant and valuable subject for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the mechanism of action of fungal FBA, with a focus on its core enzymatic function, its role in fungal cell biology, and its significance as a potential antifungal target.

Core Function and Catalytic Mechanism

Fungal Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) is a central enzyme in the glycolytic and gluconeogenic pathways. It catalyzes the reversible aldol cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). This reaction is a critical step in the catabolism of glucose for energy production and the biosynthesis of glucose from non-carbohydrate precursors.[1]

Fungal FBAs are classified as Class II aldolases , which distinguishes them from their mammalian counterparts (Class I aldolases).[1] The key difference lies in their catalytic mechanism:

-

Class I Aldolases (e.g., human): Utilize a Schiff base intermediate formed between a lysine residue in the active site and the substrate.

-

Class II Aldolases (e.g., fungal): Are metal-dependent enzymes, typically requiring a divalent cation like zinc (Zn²⁺) or iron (Fe²⁺) as a cofactor to polarize the carbonyl group of the substrate and stabilize the enolate intermediate.[2]

This mechanistic distinction presents a significant opportunity for the development of selective antifungal therapies that target the fungal enzyme without affecting the host's metabolic processes.

Quantitative Data on Fungal FBA

The following table summarizes key quantitative parameters for Fructose-1,6-bisphosphate aldolase from various fungal and other microbial sources, providing a comparative overview for researchers.

| Organism | Enzyme | Km (FBP) | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |

| Saccharomyces cerevisiae (Yeast) | FBA | 2.3 x 10⁻⁶ M | 1 (relative) | 7.2 | 25 | [3] |

| Anoxybacillus gonensis G2 | FBP Aldolase | 576 µM | 2.4 µM min⁻¹ mg⁻¹ | 8.5 | 60 | [4] |

| Aquifex aeolicus | FBP Aldolase | 4.4 ± 0.07 mM | 100 ± 0.02 µM min⁻¹ mg⁻¹ | 6.5 | 90 | [4] |

| Mycobacterium tuberculosis | FBP Aldolase | 20 µM | 21 s⁻¹ (kcat) | 7.8 | N/A | [4] |

| Echinococcus multilocularis | EmFBA1 | 1.75 mM | 0.5 mmol/min | 7.5 | 37 | [5] |

| Cenarchaeum symbiosum | FBP Aldolase/Phosphatase | 100 mM (catabolic) | 0.29 µmol/min/mg | N/A | 48 | [6] |

Note: Kinetic parameters can vary significantly based on the assay conditions, including pH, temperature, and buffer composition. The data presented here is for comparative purposes. N/A indicates data not available in the cited source.

Role in Fungal Pathogenesis and Non-Canonical Functions

Beyond its central metabolic role, fungal FBA has been identified as a "moonlighting" protein with functions that contribute to the virulence of pathogenic fungi.[7]

Adhesion to Host Cells: Surface-localized FBA in pathogenic fungi, such as Candida albicans, can act as an adhesin, mediating the attachment of the fungus to host cells and extracellular matrix proteins. This adhesion is a critical first step in the process of invasion and infection.[7]

Immune Evasion: By binding to host components, surface FBA may help the fungus to evade the host immune system. In C. albicans, the FBA1 gene product is antigenic and its expression is regulated during the yeast-to-hypha morphological switch, a key virulence trait.

Biofilm Formation: FBA has been implicated in the formation of biofilms, which are structured communities of fungal cells that are highly resistant to antifungal drugs and host immune defenses.

The essentiality of FBA for fungal growth and its involvement in virulence make it an attractive target for the development of novel antifungal agents.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the function and mechanism of action of fungal Fructose-1,6-bisphosphate aldolase.

Fructose-1,6-Bisphosphate Aldolase Enzyme Activity Assay

This protocol describes a spectrophotometric method to determine the enzymatic activity of FBA. The assay is based on the conversion of FBP to G3P and DHAP, with the subsequent reduction of NAD⁺ to NADH, which can be measured by the change in absorbance at 340 nm.

Materials:

-

Spectrophotometer with temperature control

-

Cuvettes or 96-well microplate

-

Reaction Buffer: 100 mM KPi (pH 7.2), 10 mM EDTA

-

Fructose-1,6-bisphosphate (FBP) solution (1 mM)

-

α-glycerophosphate dehydrogenase (2 mg/ml)

-

Triose phosphate isomerase (2 mg/ml)

-

Bovine Serum Albumin (BSA) (100 µg/ml)

-

NADH (0.15 mM)

-

Purified FBA enzyme extract or cell lysate

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer, FBP, α-glycerophosphate dehydrogenase, triose phosphate isomerase, BSA, and NADH in a microcentrifuge tube or the well of a microplate.

-

Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a known amount of the purified FBA enzyme or cell lysate to the reaction mixture.

-

Immediately place the cuvette or microplate in the spectrophotometer and begin recording the absorbance at 340 nm at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

-

The rate of NADH consumption is proportional to the FBA activity. Calculate the change in absorbance per unit of time (ΔA/min).

-

Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of substrate conversion (µmol/min).

-

One unit of FBA activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of FBP per minute under the specified conditions.[9]

Gene Knockout of FBA1 in Candida albicans using CRISPR-Cas9

This protocol outlines the general steps for creating a homozygous knockout of the FBA1 gene in the diploid fungus Candida albicans using a transient CRISPR-Cas9 system.[10][11]

Materials:

-

C. albicans strain susceptible to genetic modification

-

Cas9 expression vector (e.g., pV1093)

-

gRNA expression vector (e.g., pV1025)

-

Repair template DNA containing a selectable marker (e.g., SAT1) flanked by sequences homologous to the regions upstream and downstream of the FBA1 gene.

-

Lithium acetate (LiOAc) solution

-

Polyethylene glycol (PEG) solution

-

Sorbitol

-

YPD medium and plates

-

Selective medium (e.g., YPD + nourseothricin)

-

PCR reagents for genotyping

Procedure:

-

Design and construct the gRNA: Design a specific guide RNA (gRNA) that targets a unique sequence within the FBA1 open reading frame. Clone the gRNA sequence into the gRNA expression vector.

-

Construct the repair template: Amplify the upstream and downstream flanking regions of the FBA1 gene and clone them on either side of a selectable marker in a plasmid to create the repair template.

-

Transformation:

-

Grow C. albicans cells to the mid-log phase in YPD medium.

-

Harvest and wash the cells.

-

Resuspend the cells in a solution containing LiOAc.

-

Add the Cas9 expression plasmid, the gRNA expression plasmid, and the linearized repair template DNA to the cell suspension.

-

Add PEG and sorbitol to the mixture and incubate.

-

Heat-shock the cells.

-

Plate the transformed cells on selective medium.

-

-

Selection and Genotyping:

-

Incubate the plates until colonies appear.

-

Isolate genomic DNA from individual colonies.

-

Perform PCR using primers that flank the FBA1 locus to confirm the successful replacement of the gene with the selectable marker. Analyze the PCR products by gel electrophoresis.

-

Murine Model of Systemic Candidiasis for Virulence Assessment

This protocol describes a mouse model to assess the virulence of a C. albicans FBA1 knockout mutant compared to the wild-type strain.[8]

Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6)

-

Wild-type C. albicans strain

-

fba1Δ/Δ mutant C. albicans strain

-

Sterile saline

-

Syringes and needles for intravenous injection

-

Animal housing and care facilities

Procedure:

-

Preparation of Inoculum:

-

Grow wild-type and mutant C. albicans strains in YPD broth overnight.

-

Wash the cells with sterile saline and count them using a hemocytometer.

-

Adjust the cell concentration to the desired inoculum size (e.g., 1 x 10⁶ cells/ml).

-

-

Infection:

-

Randomly assign mice to experimental groups (e.g., wild-type infection, mutant infection, saline control).

-

Inject each mouse intravenously (via the tail vein) with the appropriate inoculum (e.g., 100 µl of the cell suspension).

-

-

Monitoring:

-

Monitor the mice daily for signs of illness, such as weight loss, lethargy, and ruffled fur.

-

Record survival data for each group over a period of 21-28 days.

-

-

Fungal Burden Assessment (Optional):

-

At specific time points post-infection, a subset of mice from each group can be euthanized.

-

Harvest organs (e.g., kidneys, brain, spleen).

-

Homogenize the organs and plate serial dilutions on YPD agar to determine the number of colony-forming units (CFUs) per gram of tissue.

-

-

Data Analysis:

-

Generate Kaplan-Meier survival curves and compare the survival rates between the groups using a statistical test such as the log-rank test.

-

Compare the fungal burden in different organs between the groups using appropriate statistical tests.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the study of fungal Fructose-1,6-bisphosphate aldolase.

Caption: The central role of Fructose-1,6-bisphosphate aldolase (FBA) in the glycolytic pathway.

Caption: Logical relationship between canonical and non-canonical functions of FBA in fungal virulence.

Caption: Experimental workflow for creating a gene knockout of FBA in Candida albicans.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target [frontiersin.org]

- 3. Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Fructose-1,6-Bisphosphate Aldolase 1 of Echinococcus multilocularis [mdpi.com]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. Effects of depleting the essential central metabolic enzyme fructose-1,6-bisphosphate aldolase on the growth and viability of Candida albicans: implications for antifungal drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans: An Assessment of Enzyme Activity, Expression and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted genetic changes in Candida albicans using transient CRISPR-Cas9 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method for CRISPR/Cas9 Mutagenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Fructose-Bisphosphate Aldolase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13), commonly abbreviated as Fba or ALDO, is a pivotal enzyme in central carbon metabolism.[1][2] It catalyzes the reversible aldol cleavage of fructose 1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][3] This reaction is a critical step in both glycolysis and gluconeogenesis, as well as the Calvin cycle in plants.[1] Given its central role, aldolase is a subject of intense research and a potential target for therapeutic intervention in various diseases. This guide provides a comprehensive overview of the physical and chemical properties of Fructose-Bisphosphate Aldolase, with a focus on the vertebrate isoforms. While the specific term "Fba 185" does not correspond to a recognized standard nomenclature, this guide will cover the essential characteristics of the well-established aldolase isozymes.

Classification and Isoforms

Fructose-bisphosphate aldolases are broadly classified into two main classes based on their catalytic mechanism.[1][4]

-

Class I aldolases , found in animals, plants, and green algae, utilize a Schiff base intermediate formed between a conserved lysine residue in the active site and the substrate.[1][4]

-

Class II aldolases , prevalent in fungi and bacteria, are metal-dependent enzymes, typically utilizing a divalent cation like Zn²⁺ to polarize the substrate.[1][5]

In vertebrates, there are three tissue-specific Class I isoforms of aldolase, each encoded by a distinct gene:[1][6][7]

-

Aldolase A: Predominantly expressed in muscle and red blood cells.[4][8]

-

Aldolase B: Primarily found in the liver, kidney, and small intestine.[4][8]

-

Aldolase C: Mainly expressed in the brain and neuronal tissues.[4][8][9]

These isoforms share a high degree of sequence homology but exhibit distinct kinetic properties and substrate specificities.[4][10][11]

Physical and Chemical Properties

The physical and chemical properties of vertebrate aldolases have been extensively studied. The enzyme is a homotetramer, with each subunit having a molecular weight of approximately 40 kDa, giving the entire enzyme a molecular weight of around 157-160 kDa.[12][13]

| Property | Value | Method | Reference |

| Molecular Weight (Subunit) | ~40 kDa | SDS-PAGE | [13][14] |

| Molecular Weight (Tetramer) | 156,159 Da | High Performance Liquid Chromatography | [15] |

| 153,473 Da | Sedimentation Velocity | [15] | |

| 157.22 kDa | X-ray Crystallography | [12] | |

| Isoelectric Point (pI) | 8.16 | Isoelectric Focusing | [15] |

| Optimal pH | 6.9 - 8.8 | Enzyme Assay | [13] |

| Structure | Homotetramer, TIM beta/alpha barrel fold | X-ray Crystallography | [3][16] |

| C-terminal Residue | Tyrosine | Carboxypeptidase A digestion | [15] |

Catalytic Mechanism and Kinetics

The catalytic mechanism of Class I aldolases proceeds through the formation of a Schiff base intermediate. The key steps are:

-

Formation of a Schiff base between the keto group of fructose-1,6-bisphosphate and the ε-amino group of a conserved lysine residue in the active site.

-

Aldol cleavage of the C3-C4 bond, releasing glyceraldehyde-3-phosphate.

-

Tautomerization of the enamine intermediate.

-

Hydrolysis of the Schiff base to release dihydroxyacetone phosphate and regenerate the free enzyme.

The kinetic properties of the aldolase isoforms vary, reflecting their specific metabolic roles. For instance, Aldolase B exhibits a similar affinity for both fructose 1,6-bisphosphate and fructose 1-phosphate, which is crucial for fructose metabolism in the liver.[17]

| Isoform | Substrate | Km (μM) | kcat (s⁻¹) |

| Aldolase A (Rabbit Muscle) | Fructose 1,6-bisphosphate | 2.3 | 1 |

| Aldolase (Yeast) | Fructose 1,6-bisphosphate | - | - |

| EmFBA1 (Echinococcus multilocularis) | Fructose 1,6-bisphosphate | 1750 | - |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, ionic strength).[18]

Signaling Pathways and Biological Roles

Fructose-bisphosphate aldolase is a central enzyme in the glycolysis and gluconeogenesis pathways.

Glycolysis and Gluconeogenesis

Caption: Role of Aldolase in Glycolysis and Gluconeogenesis.

In glycolysis, aldolase catalyzes the cleavage of FBP. In gluconeogenesis, it catalyzes the condensation of G3P and DHAP to form FBP.

Beyond its canonical role in metabolism, aldolase has been implicated in various "moonlighting" functions, including roles in cell motility, transcriptional regulation, and apoptosis.[8][19] These non-glycolytic functions are areas of active research and may present novel therapeutic targets.

Experimental Protocols

Aldolase Activity Assay

A common method to measure aldolase activity is a coupled enzyme assay.

Caption: Workflow for a coupled enzyme assay to measure aldolase activity.

Methodology:

-

A reaction mixture is prepared containing fructose 1,6-bisphosphate, triose-phosphate isomerase (TPI), glycerol-3-phosphate dehydrogenase (GDH), and NADH.

-

The reaction is initiated by the addition of the aldolase-containing sample.

-

Aldolase cleaves FBP into G3P and DHAP.

-

TPI converts G3P to DHAP.

-

GDH reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD⁺ in the process.

-

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer. The rate of this decrease is proportional to the aldolase activity.[20]

Protein Purification and Characterization

Methodology:

-

Cell Lysis: Tissues or cells expressing the aldolase of interest are homogenized in a suitable buffer.

-

Centrifugation: The lysate is centrifuged to remove cellular debris.

-

Ammonium Sulfate Precipitation: The supernatant is subjected to fractional precipitation with ammonium sulfate to enrich for aldolase.

-

Chromatography: The protein is further purified using a series of chromatography steps, such as ion exchange, affinity, and size-exclusion chromatography.

-

Purity and Molecular Weight Determination: The purity and subunit molecular weight of the final protein preparation are assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The native molecular weight is determined by size-exclusion chromatography or analytical ultracentrifugation.[15]

Conclusion

Fructose-bisphosphate aldolase is a well-characterized enzyme with a fundamental role in cellular metabolism. Its distinct isoforms, catalytic mechanism, and involvement in various biological processes make it a significant subject of study for both basic research and drug development. A thorough understanding of its physical and chemical properties is essential for elucidating its physiological functions and for the design of specific inhibitors or modulators. The experimental protocols described provide a foundation for the further investigation of this important enzyme.

References

- 1. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]

- 2. journalssystem.com [journalssystem.com]

- 3. Fructose Bisphosphate Aldolase - Proteopedia, life in 3D [proteopedia.org]

- 4. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. InterPro [ebi.ac.uk]

- 6. grokipedia.com [grokipedia.com]

- 7. fiveable.me [fiveable.me]

- 8. Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldolase C - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 12. rcsb.org [rcsb.org]

- 13. Aldolase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 14. sinobiological.com [sinobiological.com]

- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 16. journals.iucr.org [journals.iucr.org]

- 17. Aldolase B - Wikipedia [en.wikipedia.org]

- 18. Kinetic properties of fructose bisphosphate aldolase from Trypanosoma brucei compared to aldolase from rabbit muscle and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The metabolic enzyme fructose-1,6-bisphosphate aldolase acts as a transcriptional regulator in pathogenic Francisella - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to Fluorescent Brightener 185 (FBA 185)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 185 (FBA 185) is a high-performance optical brightening agent (OBA) belonging to the bis-benzoxazolyl thiophene class of compounds. It is widely utilized in various industries, particularly in plastics and textiles, to enhance the whiteness and brightness of materials. This compound functions by absorbing ultraviolet (UV) radiation and re-emitting it as visible blue light, which counteracts the inherent yellow cast of many polymers and fabrics. This document provides a comprehensive technical overview of this compound, including its chemical properties, photophysical characteristics, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

This compound is chemically known as 2,5-Bis(2-benzoxazolyl)thiophene. Its core structure consists of a central thiophene ring flanked by two benzoxazole moieties, which form a conjugated system responsible for its fluorescent properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2,5-Bis(1,3-benzoxazol-2-yl)thiophene | |

| Synonyms | Fluorescent Brightener EBF, Uvitex EBF, C.I. Fluorescent Brightener 185 | |

| CAS Numbers | 2866-43-5, 12224-41-8 | [1] |

| Molecular Formula | C₁₈H₁₀N₂O₂S | [1] |

| Molecular Weight | 318.35 g/mol | [1] |

| Appearance | Light yellow crystalline powder | [2] |

| Melting Point | 216-220 °C | [1] |

| Solubility | Miscible with water in any ratio | [2] |

Photophysical Properties

The efficacy of this compound as a fluorescent brightener is dictated by its photophysical properties, primarily its absorption and emission characteristics, fluorescence quantum yield, and photostability.

Absorption and Emission Spectra

This compound absorbs light in the near-UV region of the electromagnetic spectrum and emits it in the blue region of the visible spectrum.

Table 2: Photophysical Properties of this compound

| Parameter | Wavelength Range / Value | Reference(s) |

| UV Absorption (λ_max) | ~372 nm | |

| Visible Emission (λ_em) | ~422 nm | |

| Fluorescence Quantum Yield (Φ_f) | Data not readily available in public literature. A standardized method for its determination is provided in Section 5.2. | |

| Photostability | Qualitatively described as having good light fastness. A standardized method for its determination is provided in Section 5.3. | [3] |

Fluorescence Quantum Yield

Photostability

This compound is reported to have good light fastness, which is a critical parameter for its applications. Photostability refers to the ability of a molecule to resist photodegradation upon exposure to light. Quantitative assessment of photostability can be performed following standardized guidelines, such as those from the International Council for Harmonisation (ICH).

Synthesis of this compound

The synthesis of this compound, or 2,5-Bis(2-benzoxazolyl)thiophene, typically involves the condensation reaction of a thiophene derivative with an o-aminophenol derivative. The following diagram illustrates a general synthetic workflow.

Caption: General workflow for the synthesis of this compound.

A detailed experimental protocol for a similar derivative is provided in Section 5.1.

Experimental Protocols

Synthesis of a 2,5-Bis(benzoxazolyl)thiophene Derivative

This protocol is adapted from general methods for the synthesis of benzoxazole thiophene compounds.

Materials:

-

Thiophene-2,5-dicarboxylic acid

-

2-Aminophenol

-

Boric acid (catalyst)

-

Trichlorobenzene (solvent)

-

Toluene (solvent)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and a water separator, combine trichlorobenzene and toluene.[4]

-

Add thiophene-2,5-dicarboxylic acid, 2-aminophenol, and a catalytic amount of boric acid to the solvent mixture.[4]

-

Heat the reaction mixture to approximately 120 °C and maintain this temperature to initiate the condensation reaction.[5]

-

Continuously remove the water generated during the reaction using the water separator to drive the reaction to completion.[4]

-

After the reaction is complete (monitored by TLC or other appropriate methods), cool the mixture.

-

The crude product can be isolated by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as chlorobenzene, to obtain the final 2,5-Bis(2-benzoxazolyl)thiophene product.[1]

Determination of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and spectral properties that overlap with this compound.

-

Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the relative fluorescence quantum yield (Φ_f_sample) using the following equation:

Φ_f_sample = Φ_f_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_f is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample (this compound) and the standard, respectively.

-

-

Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances and products, which can be adapted for fluorescent compounds.[6][7]

Caption: Workflow for photostability testing based on ICH Q1B guidelines.

Materials:

-

This compound sample

-

Chemically inert and transparent containers

-

Aluminum foil

-

A calibrated light source compliant with ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV fluorescent lamps)

-

Analytical instrumentation for assessing degradation (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Prepare samples of this compound. For solutions, use a chemically inert and transparent container. A "dark control" sample should be prepared by wrapping an identical sample in aluminum foil to shield it from light.[8]

-

Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6][7] The dark control should be placed alongside the test sample.

-

Analysis: After the exposure period, analyze both the light-exposed sample and the dark control. The analysis may include:

-

Visual inspection for any changes in appearance.

-

Chromatographic analysis (e.g., HPLC) to quantify the amount of this compound remaining and to detect any photodegradation products.

-

Spectroscopic analysis (e.g., UV-Vis) to observe any changes in the absorption spectrum.

-

-

Evaluation: Compare the results from the exposed sample and the dark control to determine the extent of photodegradation.

Applications in Research

While this compound is primarily an industrial compound, its fluorescent properties could potentially be leveraged in various research applications. Benzoxazole and thiophene derivatives are of interest in medicinal chemistry for their potential biological activities.[9] However, there is limited information in the public domain on the specific use of this compound in biological imaging or as a probe for cellular processes. Further research would be required to explore its utility in these areas, including studies on its cellular uptake, localization, and potential interactions with biological macromolecules.

Toxicology and Safety

Specific toxicological data for this compound is not extensively available in the public literature. However, for benzoxazole and thiophene derivatives, general safety precautions should be followed. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, clothing, eye, and face protection.[2] In case of ingestion or skin contact, medical attention should be sought.[2] For any research application, a thorough review of the material safety data sheet (MSDS) is essential, and appropriate risk assessments should be conducted. Studies on related thiophene derivatives have been conducted to determine their acute toxicity, but these findings may not be directly applicable to this compound.[10]

Conclusion

This compound is a well-established fluorescent brightener with defined chemical and photophysical properties that make it highly effective for its industrial applications. This technical guide has provided a summary of its characteristics and detailed experimental protocols for its synthesis and the evaluation of its key performance indicators. While its application in life sciences research is not yet established, its robust fluorescence suggests potential for future exploration in this field, pending thorough investigation of its biocompatibility and toxicological profile.

References

- 1. US4267343A - Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds - Google Patents [patents.google.com]

- 2. certified-laboratories.com [certified-laboratories.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]

- 5. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene - Google Patents [patents.google.com]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. 3 Important Photostability Testing Factors [sampled.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Benzoxazole Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of benzoxazole derivatives, a prominent class of heterocyclic compounds.[1][2] Due to their structural similarity to natural nucleic bases like adenine and guanine, these derivatives readily interact with biological macromolecules, leading to a wide spectrum of pharmacological effects.[1] This document details their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, experimental methodologies, and outlining the key signaling pathways involved in their mechanism of action.

Data Presentation: Quantitative Biological Activity

The biological efficacy of various benzoxazole derivatives has been quantified through in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Anticancer Activity of Benzoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-methoxyphenyl)-5-methylbenzoxazole | A549 (Lung) | 18.32 ± 2.73 | |

| 2-(4-chlorophenyl)-5-methylbenzoxazole | A549 (Lung) | 24.0 ± 3.46 | [3] |

| 5-methyl-2-(4-nitrophenyl)benzoxazole | A549 (Lung) | 29.67 ± 5.51 | [3] |

| 2-(2,4-dichlorophenyl)-5-methylbenzoxazole | MCF-7 (Breast) | 4.054 ± 0.17 | [4] |

| 5-methyl-2-phenylbenzoxazole | HepG2 (Liver) | 3.95 ± 0.18 | [4] |

| Compound 12l | HepG2 (Liver) | 10.50 | [5] |

| Compound 12l | MCF-7 (Breast) | 15.21 | [5] |

| Compound 14o | HepG2 (Liver) | - | [6] |

| Compound 14l | HepG2 (Liver) | - | [6] |

| Compound 14b | HepG2 (Liver) | - | [6] |

| Compound 8d | MCF-7 (Breast) | 3.43 | [1] |

| Compound 8d | HCT116 (Colon) | 2.79 | [1] |

| Compound 8d | HepG2 (Liver) | 2.43 | [1] |

Note: Some entries for compounds 14o, 14l, and 14b are presented with VEGFR-2 protein concentration levels instead of IC50 values in the source material.

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-(p-chlorobenzyl)-5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido]-benzoxazole | S. aureus | 64 | [7] |

| 2-(p-fluorobenzyl)-5-[[4-(p-fluorophenyl)piperazin-1-yl]acetamido]-benzoxazole | E. faecalis | 64 | [7] |

| 2-(p-chlorobenzyl)-5-nitrobenzoxazole | E. coli | >512 | [7] |

| 2-(p-fluorobenzyl)-5-aminobenzoxazole | C. albicans | 128 | [7] |

| Compound 1 | C. albicans | 0.34 x 10⁻³ (µM) | [8] |

| Compound 10 | B. subtilis | 1.14 x 10⁻³ (µM) | [8] |

| Compound 13 | P. aeruginosa | 2.57 x 10⁻³ (µM) | [8] |

| Compound 16 | K. pneumoniae | 1.22 x 10⁻³ (µM) | [8] |

| Compound 19 | A. niger | 2.40 x 10⁻³ (µM) | [8] |

| Compound 24 | E. coli | 1.40 x 10⁻³ (µM) | [8] |

| Benzoxazole derivative 47 | P. aeruginosa | 0.25 | [9] |

| Benzoxazole derivative 47 | E. faecalis | 0.5 | [9] |

Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| Compound 3c | IL-6 Inhibition | 10.14 ± 0.08 | |

| Compound 3d | IL-6 Inhibition | 5.43 ± 0.51 | |

| Compound 3g | IL-6 Inhibition | 5.09 ± 0.88 | |

| Compound 2h | Nitric Oxide (NO) Inhibition | 17.67 | [10] |

| Compound 2h | IL-1β Inhibition | 20.07 | [10] |

| Compound 2h | IL-6 Inhibition | 8.61 | [10] |

| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 Inhibition | 11.5 (µg/ml) | [11] |

| 2-amino benzoxazole-5-carbohydrazide Tosylate | COX-2 Inhibition | 22.8 (µg/ml) | [11] |

| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 Inhibition | 25.8 (µg/ml) | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of benzoxazole derivatives, compiled from various sources.

Synthesis of 2-Arylbenzoxazoles (Anticancer Agents)

This protocol describes a general method for the synthesis of 2-aryl-substituted benzoxazoles.

Materials:

-

o-aminophenol

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

-

Catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., Toluene)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A mixture of o-aminophenol (1 mmol), the respective aromatic aldehyde (1 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (20 mL) is refluxed for 4-6 hours using a Dean-Stark apparatus to remove water.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-arylbenzoxazole derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of benzoxazole derivatives on cancer cell lines.[12]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzoxazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for another 48 hours.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Synthesis of 2-Substituted-thio-benzoxazole Derivatives (Antimicrobial Agents)

This protocol details a common route for synthesizing benzoxazole derivatives with antimicrobial activity.

Materials:

-

2-Aminophenol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Alkyl or aryl halide (e.g., benzyl chloride)

-

Dimethylformamide (DMF)

Procedure:

-

Synthesis of 2-mercaptobenzoxazole: A solution of KOH (1.1 mmol) in ethanol (10 mL) is added to a solution of 2-aminophenol (1 mmol) in ethanol (10 mL). Carbon disulfide (1.1 mmol) is then added dropwise, and the mixture is refluxed for 8-10 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from ethanol.

-

Synthesis of 2-substituted-thio-benzoxazole: To a solution of 2-mercaptobenzoxazole (1 mmol) in DMF (15 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred for 30 minutes. The desired alkyl or aryl halide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-16 hours. The progress is monitored by TLC. Upon completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives against various microorganisms.[13]

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Benzoxazole derivatives (dissolved in DMSO)

-

Standard antimicrobial agents (positive controls)

-

96-well microplates

-

Microbial inoculum standardized to 0.5 McFarland

Procedure:

-

Serial two-fold dilutions of the benzoxazole derivatives are prepared in the appropriate broth in a 96-well microplate.

-

Each well is inoculated with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

-

A positive control (broth with inoculum) and a negative control (broth only) are included.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of 2-Substituted Benzoxazole Derivatives (Anti-inflammatory Agents)

This protocol outlines a method for synthesizing benzoxazole derivatives evaluated for anti-inflammatory activity.

Materials:

-

2-Aminophenol

-

Substituted carboxylic acid (e.g., ibuprofen, naproxen)

-

Polyphosphoric acid (PPA) or another condensing agent

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 2-aminophenol (1 mmol) and a substituted carboxylic acid (1 mmol) is heated in polyphosphoric acid (PPA) at 150-180°C for 2-4 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The mixture is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol describes a common method to evaluate the inhibitory effect of benzoxazole derivatives on the COX-2 enzyme.[11]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Benzoxazole derivatives

-

Celecoxib (standard inhibitor)

-

96-well plate

-

Plate reader

Procedure:

-

The assay is performed according to the manufacturer's instructions of the colorimetric COX inhibitor screening kit.

-

Briefly, the COX-2 enzyme is pre-incubated with various concentrations of the benzoxazole derivatives or celecoxib for a specified time at room temperature.

-

The reaction is initiated by the addition of arachidonic acid.

-

The plate is incubated to allow for the enzymatic reaction to proceed.

-

The production of prostaglandin G₂ (PGG₂), which is subsequently converted to a colored compound, is measured by reading the absorbance at a specific wavelength.

-

The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of benzoxazole derivatives are attributed to their interaction with specific cellular targets and modulation of key signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the primary mechanisms of action.

Anticancer Activity: Inhibition of VEGFR-2 and PI3K/Akt/mTOR Signaling Pathways

Many benzoxazole derivatives exhibit anticancer properties by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][10][14] This inhibition disrupts downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation, survival, and angiogenesis.[8][13][15]

References

- 1. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation [mdpi.com]

- 2. DNA gyrase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. microbenotes.com [microbenotes.com]

- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. nano-ntp.com [nano-ntp.com]

- 12. researchgate.net [researchgate.net]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Fructose-1,6-bisphosphate Aldolase: A Comprehensive Technical Guide to a Promising Drug Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructose-1,6-bisphosphate aldolase (FBPA), a key enzyme in the central metabolic pathway of glycolysis, has emerged as a compelling target for therapeutic intervention in a range of diseases, most notably cancer and infectious diseases.[1][2][3] Its pivotal role in cellular energy production and biosynthesis, coupled with the differential expression and structural nuances of its isoforms in pathological versus healthy states, presents a strategic vulnerability to be exploited in drug development. This technical guide provides an in-depth exploration of aldolase as a drug target, summarizing critical quantitative data, detailing experimental protocols for its study, and visualizing key cellular pathways and drug discovery workflows.

Introduction: The Rationale for Targeting Aldolase

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[4] This reaction is a critical step in glycolysis, the primary pathway for ATP production in many organisms.[5] In vertebrates, three tissue-specific isoforms exist: Aldolase A (muscle and brain), Aldolase B (liver, kidney, and intestine), and Aldolase C (brain).[6][7][8]

The targeting of aldolase is underpinned by several key observations:

-

Cancer Metabolism: Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), to support rapid proliferation.[9] Aldolase A is frequently overexpressed in various cancers, including lung, liver, breast, and colorectal cancer, and this overexpression often correlates with poor prognosis.[5][9]

-

Infectious Diseases: Aldolase is also a validated drug target in various pathogens, including bacteria, fungi, and protozoa.[1] These organisms often rely on glycolysis for survival within the host, and their aldolase enzymes can possess structural differences from human isoforms, allowing for selective inhibition.

-

"Moonlighting" Functions: Beyond its catalytic role, aldolase exhibits non-glycolytic or "moonlighting" functions. These include roles in cell signaling, cytoskeletal regulation, and mRNA translation, which can also contribute to disease progression.[10] For instance, the interaction of Aldolase A with γ-actin has been shown to promote lung cancer metastasis independent of its enzymatic activity.[1][2]

Aldolase Isoforms and Their Characteristics

The three human aldolase isoforms, while catalyzing the same primary reaction, exhibit distinct kinetic properties and substrate specificities, which are crucial considerations for drug design.

| Isoform | Primary Tissue Expression | Substrate Preference | Key Pathological Relevance |

| Aldolase A (ALDOA) | Muscle, Erythrocytes, Brain | Fructose-1,6-bisphosphate | Overexpressed in numerous cancers, promoting proliferation and metastasis.[5][9] |

| Aldolase B (ALDOB) | Liver, Kidney, Small Intestine | Fructose-1,6-bisphosphate & Fructose-1-phosphate | Mutations cause hereditary fructose intolerance.[8] Dysregulation is implicated in hepatocellular carcinoma.[9][11][12] |

| Aldolase C (ALDOC) | Brain | Intermediate between A and B | Role in neurological tissue metabolism.[13] |

Quantitative Data: Enzyme Kinetics and Inhibitor Potency

Effective drug development requires a quantitative understanding of both the target enzyme and the potency of potential inhibitors. The following tables summarize key kinetic parameters for human aldolase isoforms and the inhibitory constants (IC50) of selected compounds.

Table 3.1: Kinetic Parameters of Human Aldolase Isoforms

| Isoform | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Aldolase A | Fructose-1,6-bisphosphate | ~1.3 | ~65 | ~5 x 10⁷ |

| Aldolase B | Fructose-1,6-bisphosphate | ~4 | ~3 | ~7.5 x 10⁵ |

| Fructose-1-phosphate | ~3,000 | ~2 | ~6.7 x 10² | |

| Aldolase C | Fructose-1,6-bisphosphate | 10.7 ± 0.5[14] | 5.2 ± 0.2[14] | ~4.9 x 10⁵ |

| Fructose-1-phosphate | 16,000 ± 2000[14] | 2.8 ± 0.3[14] | ~1.8 x 10² |

Note: Kinetic parameters can vary depending on experimental conditions. The values presented are representative.

Table 3.2: IC50 Values of Selected Aldolase Inhibitors

| Inhibitor | Target Aldolase | IC50 Value (μM) | Mechanism of Action | Disease Context | Reference |

| Merbromin | Aldolase A | 8.49 ± 0.62 | Non-competitive | Cancer | [15] |

| Ellagic acid | Aldolase A | 19.87 ± 2.03 | Non-competitive | Cancer | [15] |

| Raltegravir | Aldolase A | - (Inhibits protein-protein interaction) | Blocks ALDOA-γ-actin binding | Lung Cancer | [1][2] |

| TDZD-8 | Aldolase A | Not specified | Not specified | Breast Cancer | [1] |

| Naphthol AS-E phosphate | Aldolase | Not specified | Not specified | Cancer | [11] |

| TX-2098 | Aldolase | Not specified | Not specified | Cancer | [11] |

| UM0112176 | Aldolase A | Not specified | Disrupts ALDOA-actin interaction | Cancer | [16] |

Key Signaling Pathways Involving Aldolase

Aldolase's role extends beyond metabolism, intersecting with critical signaling pathways that regulate cancer progression. Understanding these pathways is essential for identifying novel therapeutic strategies.

Aldolase A - γ-Actin Interaction in Lung Cancer Metastasis

In non-small cell lung cancer, Aldolase A promotes metastasis through a non-enzymatic mechanism by interacting with γ-actin.[1][2] This interaction is thought to regulate cytoskeletal dynamics, enhancing cell motility and invasion.

Aldolase B and G6PD Interaction in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), Aldolase B acts as a tumor suppressor by binding to and inhibiting glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway.[9][11][12] The loss of Aldolase B in HCC releases this inhibition, promoting tumor growth.

Aldolase and HIF-1α Signaling in Hypoxic Tumors

In hypoxic tumor environments, the transcription factor HIF-1α upregulates glycolytic enzymes, including Aldolase A.[6][17] In turn, increased glycolysis can further stabilize and activate HIF-1α, creating a positive feedback loop that promotes tumor survival and progression.[6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Therapeutic Targeting of Aldolase A Interactions Inhibits Lung Cancer Metastasis and Prolongs Survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loss of hepatic aldolase B activates Akt and promotes hepatocellular carcinogenesis by destabilizing the Aldob/Akt/PP2A protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Aldolase B - Wikipedia [en.wikipedia.org]

- 9. communities.springernature.com [communities.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Aldolase B suppresses hepatocellular carcinogenesis by inhibiting G6PD and pentose phosphate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 13. Research [bu.edu]

- 14. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting a moonlighting function of aldolase induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Feedback regulation of ALDOA activates the HIF-1α/MMP9 axis to promote lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of FbaA Binding: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the in-silico modeling of the binding interaction between the bacterial adhesin FbaA (Fibronectin-binding protein A) and its host receptor, fibronectin. Aimed at researchers, scientists, and drug development professionals, this document details the molecular basis of this critical host-pathogen interaction, summarizes quantitative binding data, outlines detailed experimental protocols for computational modeling, and visualizes the associated signaling pathways. The methodologies and data presented herein are intended to facilitate a deeper understanding of FbaA-mediated adhesion and to support the rational design of novel therapeutic interventions.

Introduction

Bacterial adhesion to host tissues is a crucial initial step in the pathogenesis of many infectious diseases. For numerous Gram-positive bacteria, such as Staphylococcus aureus, the fibronectin-binding protein A (FbaA or FnBPA) plays a pivotal role in this process[1]. FbaA mediates the attachment of bacteria to the host extracellular matrix (ECM) by specifically binding to fibronectin (Fn), a ubiquitous glycoprotein[1]. This interaction not only anchors the bacteria to host surfaces but also triggers a cascade of events leading to host cell invasion and immune evasion[2][3].

The FbaA-fibronectin interaction is characterized by a "tandem β-zipper" mechanism, where multiple fibronectin-binding repeats (FnBRs) in the C-terminal region of FbaA engage with the N-terminal domain (NTD) of fibronectin[4]. This binding is a prerequisite for the subsequent interaction with host cell integrins, primarily α5β1, via a fibronectin bridge, which ultimately facilitates bacterial internalization[1][5].

Understanding the molecular intricacies of this binding process is paramount for the development of anti-adhesive therapies. In-silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to investigate these interactions at an atomic level[6][7]. These computational methods allow for the prediction of binding affinities, the identification of key interacting residues, and the elucidation of the conformational changes that govern the binding process. This guide will delve into the core aspects of in-silico modeling of FbaA binding, providing both the theoretical background and practical methodologies for researchers in the field.

Quantitative Data on FbaA-Fibronectin Binding

The binding affinity between FbaA and fibronectin has been quantified using various biophysical techniques. These experimental data are crucial for the validation of in-silico models. The following tables summarize key quantitative findings from the literature.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 92 nM | Surface Plasmon Resonance (SPR) | [8] |

| Dissociation Constant (Kd) | 1.0 - 44.2 nM | Isothermal Titration Calorimetry (ITC) | [8] |

| Dissociation Constant (Kd) | 0.2 - 3.8 µM | Surface Plasmon Resonance (SPR) | [9] |

| Caption: Experimentally determined dissociation constants (Kd) for the FbaA-Fibronectin interaction, showcasing the range of affinities observed with different techniques. |

| Parameter | Value | Method | Reference |

| Bond Lifetime (1/k_off) | 0.011 - 0.192 s | Atomic Force Microscopy (AFM) | [3] |

| Dissociation Constant (Kd) | 15.7 - 747 µM | Atomic Force Microscopy (AFM) | [3] |

| Caption: Kinetic and affinity parameters of the FbaA-Fibronectin interaction as determined by single-molecule force spectroscopy. |

In-Silico Modeling Experimental Protocols

This section provides a detailed, step-by-step guide for performing molecular docking and molecular dynamics simulations to model the FbaA-fibronectin interaction. These protocols are based on widely used software packages such as AutoDock for docking and GROMACS for MD simulations.

Molecular Docking Protocol using AutoDock

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[10][11].

Step 1: Preparation of Receptor (Fibronectin) and Ligand (FbaA Fragment)

-

Obtain Structures: Download the 3D crystal structures of the fibronectin N-terminal domain (receptor) and a fibronectin-binding repeat of FbaA (ligand) from the Protein Data Bank (PDB).

-

Prepare Receptor:

-

Prepare Ligand:

Step 2: Grid Box Definition

-

Define a 3D grid box that encompasses the known or predicted binding site on the fibronectin NTD. The grid parameters define the search space for the docking algorithm[13][15].

-

Save the grid parameter file (.gpf).

Step 3: Running the Docking Simulation

-

Use AutoGrid to pre-calculate grid maps for each atom type in the ligand[11].

-

Prepare a docking parameter file (.dpf) specifying the receptor, ligand, and grid parameter files, as well as the docking algorithm (e.g., Lamarckian Genetic Algorithm)[15].

-

Launch the docking calculation using AutoDock[11].

Step 4: Analysis of Docking Results

-

The output will be a docking log file (.dlg) containing multiple binding poses ranked by their predicted binding energy[12].

-

Analyze the results to identify the lowest energy and most populated clusters of binding poses.

-

Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, VMD) to inspect the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Molecular Dynamics Simulation Protocol using GROMACS

MD simulations provide insights into the dynamic behavior of the FbaA-fibronectin complex over time[16][17].

Step 1: System Preparation

-

Prepare the Complex: Use the best-ranked docked pose from the molecular docking step as the starting structure for the MD simulation.

-

Choose a Force Field: Select an appropriate force field (e.g., CHARMM36, AMBER) for the protein complex[8].

-

Generate Topology: Use the pdb2gmx tool in GROMACS to generate the topology file for the protein complex, which describes the bonded and non-bonded interactions[18].

Step 2: Solvation and Ionization

-

Define a Simulation Box: Create a periodic boundary box (e.g., cubic, dodecahedron) around the protein complex using editconf[19].

-

Solvate the System: Fill the box with water molecules (e.g., TIP3P water model) using solvate[19].

-

Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength using grompp and genion[20].

Step 3: Energy Minimization and Equilibration

-

Energy Minimization: Perform energy minimization using the steepest descent algorithm to remove steric clashes and relax the system[18].

-

NVT Equilibration: Perform a short simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature of the system. Position restraints are typically applied to the protein backbone during this step[9].

-

NPT Equilibration: Perform a subsequent simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density of the system, again with position restraints on the protein[9].

Step 4: Production MD Simulation

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any position restraints[18].

Step 5: Trajectory Analysis

-

Analyze the resulting trajectory to study the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of different regions (e.g., Root Mean Square Fluctuation - RMSF), and specific intermolecular interactions over time.

Visualization of Workflows and Signaling Pathways

In-Silico Modeling Workflow

The following diagram illustrates the general workflow for the in-silico modeling of the FbaA-fibronectin interaction.

In-Silico Modeling Workflow for FbaA-Fibronectin Interaction.

FbaA-Mediated Signaling Pathway

The binding of FbaA to fibronectin and subsequently to integrin α5β1 on the host cell surface initiates a complex intracellular signaling cascade that leads to bacterial internalization and can also trigger other cellular responses like autophagy[3][17]. A key part of this pathway involves the activation of Focal Adhesion Kinase (FAK) and Src kinase[2][21].

Signaling pathway initiated by FbaA-fibronectin-integrin binding.

Conclusion

The interaction between FbaA and fibronectin is a critical determinant of bacterial pathogenesis. In-silico modeling provides a powerful lens through which to examine this interaction in atomic detail. The protocols and data presented in this guide offer a framework for researchers to employ computational methods to dissect the molecular mechanisms of FbaA-mediated adhesion. By integrating quantitative experimental data with the predictive power of molecular docking and the dynamic insights from MD simulations, it is possible to build robust models of this host-pathogen interaction. Such models are invaluable for identifying key residues and structural features that can be targeted for the development of novel anti-adhesive therapeutics, ultimately paving the way for new strategies to combat bacterial infections.

References

- 1. The Multivalent Role of Fibronectin-Binding Proteins A and B (FnBPA and FnBPB) of Staphylococcus aureus in Host Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular invasion by Staphylococcus aureus reveals a functional link between focal adhesion kinase and cortactin in integrin-mediated internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrin α5β1, as a Receptor of Fibronectin, Binds the FbaA Protein of Group A Streptococcus To Initiate Autophagy during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of Fibronectin-Binding Proteins A and B in In Vitro Cellular Infections and In Vivo Septic Infections by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. m.youtube.com [m.youtube.com]

- 12. A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock - Omics tutorials [omicstutorials.com]

- 13. chem.uwec.edu [chem.uwec.edu]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. GROMACS Tutorials [mdtutorials.com]